molecular formula C23H26N4O6 B4074181 ethyl 4-({5-nitro-2-[(1-piperidinylacetyl)amino]benzoyl}amino)benzoate

ethyl 4-({5-nitro-2-[(1-piperidinylacetyl)amino]benzoyl}amino)benzoate

Cat. No. B4074181
M. Wt: 454.5 g/mol
InChI Key: BPVQOHDXXHLKHY-UHFFFAOYSA-N
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Description

Ethyl 4-({5-nitro-2-[(1-piperidinylacetyl)amino]benzoyl}amino)benzoate is a chemical compound with the molecular formula C23H26N4O6 . It has an average mass of 454.476 Da and a monoisotopic mass of 454.185242 Da .


Synthesis Analysis

Piperidine derivatives, such as this compound, are among the most important synthetic fragments for designing drugs . The synthesis of these compounds has been widespread . Recent scientific literature has focused on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines, like our compound of interest, is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in recent years .

Mechanism of Action

The mechanism of action of piperidine derivatives in pharmaceutical applications is a topic of ongoing research . These compounds are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Future Directions

Piperidine derivatives continue to play a significant role in the pharmaceutical industry . The discovery and biological evaluation of potential drugs containing the piperidine moiety are areas of active research . This research is expected to contribute to the development of new drugs and therapies .

properties

IUPAC Name

ethyl 4-[[5-nitro-2-[(2-piperidin-1-ylacetyl)amino]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6/c1-2-33-23(30)16-6-8-17(9-7-16)24-22(29)19-14-18(27(31)32)10-11-20(19)25-21(28)15-26-12-4-3-5-13-26/h6-11,14H,2-5,12-13,15H2,1H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVQOHDXXHLKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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